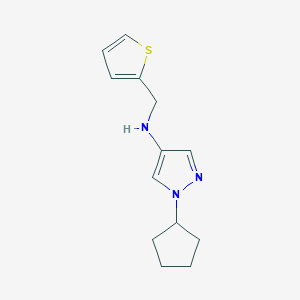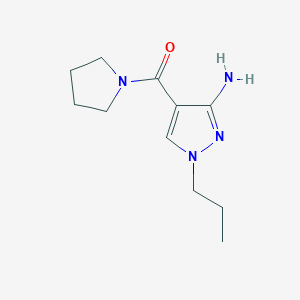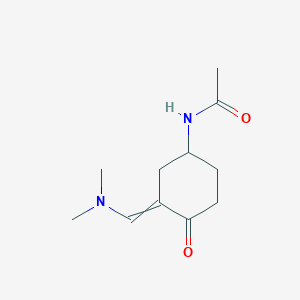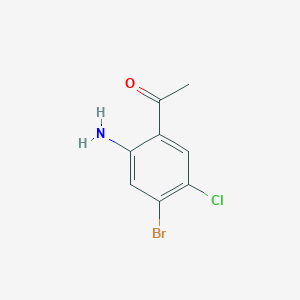![molecular formula C11H18F3N3 B11732614 (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732614.png)
(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina es un compuesto orgánico sintético que se caracteriza por su estructura única, que incluye un grupo trifluoroetil unido a un anillo de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina típicamente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación de 1-(2,2,2-trifluoroetil)-1H-pirazol, que luego se hace reaccionar con (3-metilbutil)amina en condiciones controladas para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o etanol, y catalizadores como complejos de paladio o cobre para facilitar la reacción.
Métodos de producción industrial
A escala industrial, la producción de (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura es crucial para mantener las condiciones de reacción deseadas y escalar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de derivados de amina reducidos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo trifluoroetil puede ser reemplazado por otros nucleófilos como haluros o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Yoduro de sodio en acetona u otros disolventes apróticos polares.
Productos principales formados
Oxidación: Formación de óxidos y derivados hidroxílicos.
Reducción: Formación de derivados de amina reducidos.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Su capacidad para interactuar con objetivos biológicos como enzimas y receptores lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En medicina, (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina se investiga por sus posibles efectos terapéuticos. Su estructura única puede permitirle actuar como un inhibidor o activador de vías biológicas específicas, lo que lo convierte en un posible candidato para el tratamiento de diversas enfermedades.
Industria
En aplicaciones industriales, este compuesto se utiliza en el desarrollo de nuevos materiales con propiedades mejoradas. Su incorporación en polímeros y otros materiales puede mejorar su estabilidad térmica, resistencia mecánica y resistencia química.
Mecanismo De Acción
El mecanismo de acción de (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina implica su interacción con objetivos moleculares específicos como enzimas, receptores o canales iónicos. El grupo trifluoroetil puede mejorar la afinidad de unión del compuesto a estos objetivos, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependen de la aplicación específica y el objetivo del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina
- (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-3-il]metil})amina
- (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-2-il]metil})amina
Singularidad
La singularidad de (3-metilbutil)({[1-(2,2,2-trifluoroetil)-1H-pirazol-5-il]metil})amina radica en la posición del grupo trifluoroetil en el anillo de pirazol. Este posicionamiento específico puede influir en la reactividad del compuesto, la afinidad de unión y las propiedades químicas generales, lo que lo hace diferente de sus isómeros y otros compuestos similares.
Propiedades
Fórmula molecular |
C11H18F3N3 |
|---|---|
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
3-methyl-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C11H18F3N3/c1-9(2)3-5-15-7-10-4-6-16-17(10)8-11(12,13)14/h4,6,9,15H,3,5,7-8H2,1-2H3 |
Clave InChI |
SPFLEEUVYVOTQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCC1=CC=NN1CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)
![2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732548.png)




![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11732587.png)
![[(4-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11732594.png)

![butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732604.png)
![bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732606.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)
![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)
![2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732634.png)
